3-[4-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid
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Overview
Description
3-[4-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a bromo group, a trifluoromethoxy group, and a phenyl ring, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[4-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-[4-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromo and trifluoromethoxy groups can participate in various binding interactions, influencing the compound’s activity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but lacks the bromo group and oxopropanoic acid moiety.
3-(Trifluoromethoxy)phenylboronic acid: Similar but with different functional groups and reactivity.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
3-[4-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H6BrF3O4 |
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Molecular Weight |
327.05 g/mol |
IUPAC Name |
3-[4-bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6BrF3O4/c11-6-2-1-5(3-7(15)9(16)17)8(4-6)18-10(12,13)14/h1-2,4H,3H2,(H,16,17) |
InChI Key |
GREIQTDKVAVQBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)CC(=O)C(=O)O |
Origin of Product |
United States |
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